molecular formula 2C6H13NO5.H2O4S B1143702 Bis(2-ammonio-2-deoxy-D-glucose) sulphate CAS No. 14999-43-0

Bis(2-ammonio-2-deoxy-D-glucose) sulphate

Cat. No. B1143702
CAS RN: 14999-43-0
M. Wt: 456.42
InChI Key:
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Description

Bis(2-ammonio-2-deoxy-D-glucose) sulphate, also known as Glucosamine sulfate, is a compound with the molecular formula 2C6H13NO5.H2O4S and a molecular weight of 456.42 . It is an amino sugar (2-amino, 2-deoxyglucose) present in cell membranes.


Molecular Structure Analysis

The molecular structure of Bis(2-ammonio-2-deoxy-D-glucose) sulphate consists of two molecules of 2-ammonio-2-deoxy-D-glucose and one molecule of sulphate . The molecular formula is 2(C6H13NO5).H2SO4 .

Scientific Research Applications

  • Bis(2-methoxyethyl)aminosulfur Trifluoride, a related compound, is effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, suggesting potential applications in organic synthesis and fluorination reactions (Lal, Pez, Pesaresi, & Prozonic, 1999).

  • 2-Amino-2-deoxy-D-glucose reacts with lysine under simulated physiological conditions to form browning products with characteristic optical and fluorescent properties, which may be relevant for understanding Maillard reaction products in food and biological systems (Candiano et al., 1988).

  • Bis(ammonio)alkane-type compounds, which include bis(ammonio) derivatives of glucose, have been studied as muscarinic allosteric modulators, indicating potential applications in pharmacology and receptor studies (Raasch et al., 2002).

  • Gold electrodes modified with bis(4-pyridyl) disulfide, a structurally similar compound to Bis(2-ammonio-2-deoxy-D-glucose) sulphate, show potential applications in electrochemical sensing and biosensor development for glucose detection (Murthy & Sharma, 1998).

Safety And Hazards

Specific safety and hazard information for Bis(2-ammonio-2-deoxy-D-glucose) sulphate is not provided in the search results. General safety measures for handling chemicals, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition, should be followed .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBMPZUVDTASE-HXIISURNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosamine Sulfate

CAS RN

14999-43-0, 29031-19-4
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
NA Alarfaj, MF El‐Tohamy - Journal of the Chinese Chemical …, 2013 - Wiley Online Library
A highly sensitive automated sequential‐injection chemiluminescence (SIA‐CL) method for determination of glucosamine sulphate (GLS) was developed. The goal of the present work …
Number of citations: 5 onlinelibrary.wiley.com
NA Al-Arfaj, MF El-Tohamy - Int. J. Electrochem. Sci, 2012 - fac.ksu.edu.sa
In the present study newly developed potentiometric sensors for determination of glucosamine sulphate are presented. The proposed method based on the fabrication of two sensors …
Number of citations: 6 fac.ksu.edu.sa
CFF IC, VG Bonifacio - anais.ueg.br
O sulfato de glucosamina é um fármaco utilizado principalmente como tratamento para artroses primaria e secundaria, podendo ser também usado como cosmético para pele, unhas, …
Number of citations: 2 www.anais.ueg.br

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